2-(Dicyclohexylphosphino)-2'-methylbiphenyl

Catalog No.
S778956
CAS No.
251320-86-2
M.F
C25H33P
M. Wt
364.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Dicyclohexylphosphino)-2'-methylbiphenyl

CAS Number

251320-86-2

Product Name

2-(Dicyclohexylphosphino)-2'-methylbiphenyl

IUPAC Name

dicyclohexyl-[2-(2-methylphenyl)phenyl]phosphane

Molecular Formula

C25H33P

Molecular Weight

364.5 g/mol

InChI

InChI=1S/C25H33P/c1-20-12-8-9-17-23(20)24-18-10-11-19-25(24)26(21-13-4-2-5-14-21)22-15-6-3-7-16-22/h8-12,17-19,21-22H,2-7,13-16H2,1H3

InChI Key

GPVWUKXZFDHGMZ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4

Reference Compound in Insecticide Development

Due to its well-understood properties and historical prevalence, MeParathion can serve as a benchmark insecticide for researchers developing new insecticides. Scientists can compare the efficacy and environmental impact of new compounds to MeParathion to assess their potential effectiveness and safety.

For instance, a study published in the Journal of Agricultural and Food Chemistry compared the insecticidal activity of a newly developed compound, Chlorantraniliprole, to MeParathion against several insect pests []. This type of research helps scientists develop more targeted and potentially safer insecticides.

Environmental Fate and Degradation Studies

Understanding how pesticides degrade in the environment is crucial for assessing their potential impact. Researchers can use MeParathion as a model compound to study environmental degradation processes. By tracking the breakdown of MeParathion in soil, water, or other environmental compartments, scientists can gain insights into the persistence and potential environmental risks of other pesticides.

An example of this type of research can be found in a study published in the Journal of Environmental Science and Health, Part B []. This study investigated the degradation of MeParathion in various soil types to assess its persistence in different environmental conditions.

2-(Dicyclohexylphosphino)-2'-methylbiphenyl, with the chemical formula C25H33P and CAS number 251320-86-2, is a phosphine ligand characterized by its unique structure, which includes a biphenyl backbone and two dicyclohexyl groups attached to a phosphorus atom. This compound is known for its role as a catalyst precursor in various

As a bidentate ligand, 2-(Dicyclohexylphosphino)-2'-methylbiphenyl can coordinate with transition metals, facilitating several catalytic processes. It is particularly effective in:

  • Hydrogenation Reactions: It aids in the reduction of unsaturated compounds.
  • Cross-Coupling Reactions: It is utilized in Suzuki and Heck reactions to form carbon-carbon bonds.
  • Synthesis of Alcohols: It acts as a catalyst precursor for converting syngas (a mixture of hydrogen and carbon monoxide) into higher alcohols through processes like Fischer-Tropsch synthesis .

The synthesis of 2-(Dicyclohexylphosphino)-2'-methylbiphenyl typically involves:

  • Phosphination Reaction: The reaction between 2-bromomethylbiphenyl and dicyclohexylphosphine.
  • Purification: The product can be purified through recrystallization or chromatography techniques to achieve high purity levels (>97%) for industrial or research applications .

The general reaction can be summarized as follows:

text
2-Bromomethylbiphenyl + Dicyclohexylphosphine → 2-(Dicyclohexylphosphino)-2'-methylbiphenyl

The primary applications of 2-(Dicyclohexylphosphino)-2'-methylbiphenyl include:

  • Catalyst Precursor: Used in various catalytic processes such as hydrogenation and cross-coupling reactions.
  • Research: Employed in academic studies focusing on organometallic chemistry and catalysis.
  • Industrial Processes: Its role in the conversion of syngas to alcohols positions it as a valuable compound in the chemical industry .

Interaction studies involving 2-(Dicyclohexylphosphino)-2'-methylbiphenyl primarily focus on its coordination with transition metals. These studies help understand its effectiveness as a ligand in catalysis. For instance, interactions with palladium or nickel complexes have been extensively researched to optimize reaction conditions for various organic transformations .

Several compounds share structural similarities with 2-(Dicyclohexylphosphino)-2'-methylbiphenyl. Here are some notable examples:

Compound NameStructure TypeUnique Features
TriphenylphosphineTriphenyl ligandWidely used in organic synthesis; less steric hindrance.
DicyclohexylphosphineMonodentate ligandSimpler structure; used as a reducing agent.
1,1-Bis(diphenylphosphino)ferroceneBidentate ligandContains ferrocene; used in electrochemistry.

Uniqueness of 2-(Dicyclohexylphosphino)-2'-methylbiphenyl:

  • The presence of two dicyclohexyl groups provides enhanced steric bulk compared to simpler phosphines, which can influence catalytic activity and selectivity.
  • Its biphenyl backbone contributes to electronic properties that can be tailored for specific reactions, making it versatile in catalysis.

XLogP3

7.1

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (14.29%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (85.71%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-(Dicyclohexylphosphino)-2'-methylbiphenyl

Dates

Modify: 2023-08-15
Li et al. The scope and mechanism of palladium-catalysed Markovnikov alkoxycarbonylation of alkenes. Nature Chemistry, doi: 10.1038/nchem.2586, published online 5 September 2016

Explore Compound Types